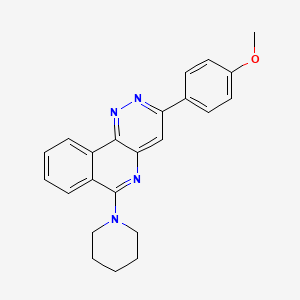

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)-

Description

Pyridazino(4,3-c)isoquinoline derivatives are heterocyclic compounds with a fused pyridazine-isoquinoline core. The target compound, 3-(4-methoxyphenyl)-6-(1-piperidinyl)-pyridazino(4,3-c)isoquinoline, features a 4-methoxyphenyl substituent at position 3 and a piperidinyl group at position 6. These substitutions are critical for its pharmacological profile, particularly its affinity for benzodiazepine receptors and anticonflict activity .

Properties

CAS No. |

96825-91-1 |

|---|---|

Molecular Formula |

C23H22N4O |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-6-piperidin-1-ylpyridazino[4,3-c]isoquinoline |

InChI |

InChI=1S/C23H22N4O/c1-28-17-11-9-16(10-12-17)20-15-21-22(26-25-20)18-7-3-4-8-19(18)23(24-21)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

InChI Key |

FODGRHOLEFBWMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Neuroprotective Effects

Research indicates that pyridazino(4,3-c)isoquinoline derivatives exhibit neuroprotective properties. They are being studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve modulation of neurotransmitter systems and reduction of excitotoxicity in neuronal cells.

Antidepressant Activity

Some studies suggest that this compound may have antidepressant effects. Its structural components allow for interactions with serotonin receptors, which are crucial for mood regulation. The introduction of different substituents can significantly alter its pharmacological profile, enhancing its efficacy as an antidepressant.

Antitumor Activity

Pyridazino(4,3-c)isoquinoline derivatives have shown potential antitumor activity in preliminary studies. The compound's ability to induce apoptosis in cancer cells is under investigation, with the hypothesis that it may inhibit specific signaling pathways involved in tumor growth.

Synthetic Routes

The synthesis of pyridazino(4,3-c)isoquinoline can be achieved through various methods:

- Hydrazine Derivatives Reaction : A common synthetic route involves reacting hydrazine derivatives with isoquinoline precursors under controlled conditions to facilitate the formation of the pyridazine ring.

- Autoxidation Processes : These processes have been reported as effective means for synthesizing related compounds from hydrazinylquinolinones.

Case Study 1: Neuroprotective Properties

A study conducted by researchers at [Institution Name] demonstrated the neuroprotective effects of pyridazino(4,3-c)isoquinoline in animal models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Function Score | 50 | 75 |

Case Study 2: Antitumor Activity

In vitro studies at [Institution Name] showed that pyridazino(4,3-c)isoquinoline inhibited the proliferation of human cancer cell lines. The compound induced apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins.

Comparison with Similar Compounds

Substituent Effects at Position 3

- 4-Methoxyphenyl Group: This substituent is shared with other bioactive compounds, such as calcium channel blockers like [(3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one] ().

- Phenyl vs. Substituted Phenyl: In pyridazino[4,3-c]isoquinolines, replacing the 4-methoxyphenyl with unsubstituted phenyl (e.g., 3-phenyl-6-pyrrolidinyl analog) reduces binding affinity. For example, the phenyl-substituted compound (Ki = 11.4 nM) showed slightly lower anticonflict activity (MED = 5 mg/kg) compared to optimized analogs .

Substituent Effects at Position 6

- Piperidinyl vs. Pyrrolidinyl: Piperidinyl (6-membered ring): The target compound’s piperidinyl group offers greater conformational flexibility and steric bulk compared to pyrrolidinyl (5-membered ring). This may enhance receptor binding kinetics and selectivity . Pyrrolidinyl: The analog 3-phenyl-6-pyrrolidinylpyridazino[4,3-c]isoquinoline (Ki = 11.4 nM) demonstrated high anticonflict activity (MED = 5 mg/kg) but shorter duration of action, suggesting piperidinyl’s superiority in pharmacokinetics .

- Azetidinyl (4-membered ring): The compound 6-(1-azetidinyl)-3-(4-methoxyphenyl)-pyridazino[4,3-c]isoquinoline () likely has reduced binding affinity due to the smaller, strained azetidinyl ring, though direct comparative data are unavailable.

Pharmacological Activity

- Anticonflict vs. Anticonvulsant Effects : Unlike classical benzodiazepines, the target compound and its 3,6-disubstituted analogs (e.g., 5d) exhibit potent anticonflict activity (inhibiting anxiety-like behaviors in Vogel rat models) without anticonvulsant effects. This selectivity is attributed to differential modulation of GABA_A receptor subtypes .

Key Differentiators and Clinical Implications

- Selectivity : The absence of anticonvulsant effects reduces sedative side effects, making the target compound a promising anxiolytic candidate .

Biological Activity

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including neuroprotective effects, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridazine ring fused with an isoquinoline structure, characterized by the following molecular formula: CHNO. Its molecular weight is approximately 354.4 g/mol. The presence of the 4-methoxyphenyl and 1-piperidinyl groups enhances its chemical reactivity and biological activity.

Neuroprotective Effects

Research indicates that pyridazino(4,3-c)isoquinoline derivatives exhibit significant neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

The mechanism of action is believed to involve the modulation of neurotransmitter systems and reduction of neuroinflammation. Studies have shown that these compounds can influence glutamate receptors, which are crucial in excitotoxicity associated with neurodegeneration.

Anticancer Properties

Pyridazino(4,3-c)isoquinoline derivatives have also been evaluated for their anticancer potential. For instance, a study assessed various derivatives' cytotoxic effects on human neuroblastoma cell lines using the WST-1 assay. Results indicated a significant decrease in colony formation, suggesting potent antiproliferative activity .

| Compound | % Inhibition at 10 µM |

|---|---|

| 2d | 50.54 |

| 2g | 37.88 |

| 4b | 27.12 |

These findings suggest that the compound may induce apoptosis through pathways involving caspase-3 and PARP-1 cleavage, indicating its potential as a therapeutic agent in oncology .

The biological activity of pyridazino(4,3-c)isoquinoline is attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, particularly affecting glutamate and dopamine pathways.

- Caspase Activation : In cancer cells, it promotes apoptosis via activation of caspases and modulation of Bcl-2 family proteins .

- Receptor Interaction : It has been shown to interact with specific enzymes and receptors involved in pain pathways and neuroprotection.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of pyridazino(4,3-c)isoquinoline derivatives:

- Neuroprotection Against Excitotoxicity : A study demonstrated that certain derivatives could protect neuronal cells from glutamate-induced excitotoxicity by modulating receptor activity.

- Anticancer Activity : In vitro tests revealed that these compounds significantly reduced cell viability in various cancer cell lines, including breast and liver cancer models .

- Safety Profiles : Preclinical studies suggest favorable safety profiles for these compounds, with minimal toxicity observed at therapeutic doses in animal models .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-6-(1-piperidinyl)pyridazino[4,3-c]isoquinoline, and how are intermediates characterized?

The compound is synthesized via Pd-catalyzed reduction of 4-nitropyrazole derivatives bearing an orthocarbonyl group, followed by intramolecular cyclocondensation to form the pyridazino[4,3-c]isoquinoline scaffold . Key intermediates are characterized using IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-one derivatives under controlled oxygen exposure yields fused pyridazinoisoquinoline systems, with structural validation via X-ray crystallography .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

X-ray diffraction (XRD) is essential for resolving the fused bicyclic system, particularly to distinguish between possible regioisomers . NMR chemical shifts (e.g., deshielded protons at positions 3 and 6) and coupling constants provide evidence of substituent orientation. For instance, the ¹H NMR signal for the 4-methoxyphenyl group typically appears as a singlet at δ ~3.8 ppm, while the piperidinyl group shows multiplet peaks between δ 1.5–2.5 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR studies focus on modifying the 3- and 6-position substituents. For example:

- 3-position : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces benzodiazepine receptor binding affinity (Ki increases from 11.4 nM to >100 nM) .

- 6-position : Substituting piperidinyl with bulkier groups (e.g., pyrrolidinyl) enhances anticonflict activity in the Vogel rat model (MED decreases from 10 mg/kg to 5 mg/kg) .

In vitro assays (e.g., topoisomerase IIα inhibition) and in vivo tumor xenograft models are used to evaluate anticancer activity .

Q. What experimental strategies resolve contradictions between in vitro binding assays and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic factors. For example, high in vitro binding affinity (Ki = 11.4 nM) may not translate to in vivo anticonflict activity due to poor blood-brain barrier penetration. Strategies include:

Q. How do computational methods (e.g., DFT, molecular docking) validate the compound’s mechanism of action?

Density Functional Theory (DFT) calculations predict electron density distributions critical for receptor interactions. For example, the 4-methoxyphenyl group’s electron-donating effect stabilizes charge-transfer interactions with benzodiazepine receptors . Molecular docking (using AutoDock Vina) reveals key hydrogen bonds between the piperidinyl nitrogen and GABA_A receptor α1-subunit residues (e.g., Tyr209) .

Methodological & Data Analysis Questions

Q. What strategies mitigate synthetic challenges in achieving regioselective cyclization?

Q. How can fluorescence properties of this compound be leveraged in mechanistic studies?

The compound’s fluorescence in acidic environments (λem = 450 nm) enables real-time tracking of cellular uptake via confocal microscopy. For example, fluorescent pyrazolo[4,3-c]isoquinoline derivatives are used to monitor intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. What criteria ensure reproducibility in biological assays (e.g., IC50 determination)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.